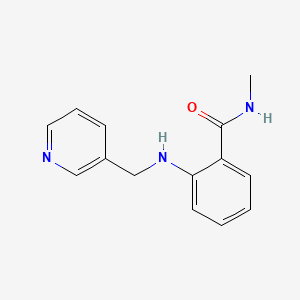
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to significant therapeutic effects. CPP-115 has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
作用機序
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have significant therapeutic effects.
Biochemical and Physiological Effects:
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have significant therapeutic effects, including the reduction of seizures in epilepsy patients and the reduction of anxiety in anxiety patients.
実験室実験の利点と制限
One of the advantages of using 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in lab experiments is its ability to selectively inhibit GABA-AT, without affecting other enzymes or neurotransmitters. This allows for more precise and targeted experiments. However, one of the limitations of using 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
将来の方向性
There are a number of future directions for research on 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide. One area of research is the development of new and more effective GABA-AT inhibitors. Another area of research is the exploration of the potential therapeutic applications of 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, research is also needed to better understand the long-term effects of 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide on the brain and body.
合成法
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide can be synthesized using a simple three-step process. The first step involves the reaction of cyclopentanone with ethyl 2-bromoacetate to form ethyl 2-cyclopentylacetoacetate. The second step involves the reaction of ethyl 2-cyclopentylacetoacetate with 1-phenyl-2-pyrrolidin-1-ylethylamine to form 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide. The final step involves the purification of the compound using chromatography.
科学的研究の応用
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In addition, 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has also been shown to have potential applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21-14-18(15-25(21)19-10-4-5-11-19)22(27)23-20(16-24-12-6-7-13-24)17-8-2-1-3-9-17/h1-3,8-9,18-20H,4-7,10-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFYUGVQKTAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC(CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)


![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)
![6-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635106.png)

![1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)